molecular formula C20H28N2O3 B6697555 Methyl 2-[1-[2-(4-methyl-2-pyridin-3-ylpyrrolidin-1-yl)-2-oxoethyl]cyclopentyl]acetate

Methyl 2-[1-[2-(4-methyl-2-pyridin-3-ylpyrrolidin-1-yl)-2-oxoethyl]cyclopentyl]acetate

Cat. No.: B6697555
M. Wt: 344.4 g/mol
InChI Key: VANZDBZLIUJJPT-UHFFFAOYSA-N
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Description

Methyl 2-[1-[2-(4-methyl-2-pyridin-3-ylpyrrolidin-1-yl)-2-oxoethyl]cyclopentyl]acetate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a pyridine ring, and a cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[1-[2-(4-methyl-2-pyridin-3-ylpyrrolidin-1-yl)-2-oxoethyl]cyclopentyl]acetate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a halogenated pyridine reacts with a nucleophile.

    Cyclopentyl Group Addition: The cyclopentyl group can be added through a Grignard reaction or a similar organometallic reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be used as a probe to study the interactions of pyrrolidine and pyridine-containing molecules with biological targets. Its structure allows it to interact with various enzymes and receptors.

Medicine

Potential medicinal applications include its use as a lead compound in the development of new drugs. Its ability to undergo various chemical reactions makes it a versatile candidate for drug design and development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of Methyl 2-[1-[2-(4-methyl-2-pyridin-3-ylpyrrolidin-1-yl)-2-oxoethyl]cyclopentyl]acetate involves its interaction with specific molecular targets. The pyrrolidine and pyridine rings allow it to bind to enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[1-[2-(4-methyl-2-pyridin-3-ylpyrrolidin-1-yl)-2-oxoethyl]cyclohexyl]acetate: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    Ethyl 2-[1-[2-(4-methyl-2-pyridin-3-ylpyrrolidin-1-yl)-2-oxoethyl]cyclopentyl]acetate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

The uniqueness of Methyl 2-[1-[2-(4-methyl-2-pyridin-3-ylpyrrolidin-1-yl)-2-oxoethyl]cyclopentyl]acetate lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 2-[1-[2-(4-methyl-2-pyridin-3-ylpyrrolidin-1-yl)-2-oxoethyl]cyclopentyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-15-10-17(16-6-5-9-21-13-16)22(14-15)18(23)11-20(7-3-4-8-20)12-19(24)25-2/h5-6,9,13,15,17H,3-4,7-8,10-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANZDBZLIUJJPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C1)C(=O)CC2(CCCC2)CC(=O)OC)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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